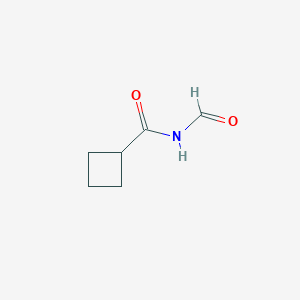

N-formylcyclobutanecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

23046-86-8 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

N-formylcyclobutanecarboxamide |

InChI |

InChI=1S/C6H9NO2/c8-4-7-6(9)5-2-1-3-5/h4-5H,1-3H2,(H,7,8,9) |

InChI Key |

ACRDMUJTICZKIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NC=O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of N Formylcyclobutanecarboxamide

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. measurlabs.com The molecular formula for N-formylcyclobutanecarboxamide is C₆H₉NO₂. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed elemental composition.

Table 3: Theoretical Mass Data for this compound

| Molecular Formula | Species | Calculated Exact Mass |

| C₆H₉NO₂ | [M+H]⁺ | 128.0706 |

| C₆H₉NO₂ | [M+Na]⁺ | 150.0525 |

Ionization Techniques (e.g., APCI, ESI)

In mass spectrometry, the choice of ionization technique is critical for generating ions from the analyte of interest for subsequent mass analysis. For this compound, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are suitable methods, each with distinct mechanisms and applications.

Atmospheric Pressure Chemical Ionization (APCI) is particularly effective for compounds that are less polar and more volatile. chromatographyonline.com In this technique, the sample solution is vaporized in a heated tube, and the resulting gas-phase molecules are then ionized through chemical reactions with reagent ions produced by a corona discharge. chromatographyonline.comwaters.com This method is less prone to matrix effects compared to ESI and can handle higher flow rates. chromatographyonline.com For compounds like this compound, APCI would likely produce a protonated molecule [M+H]⁺.

Electrospray Ionization (ESI) , in contrast, is a soft ionization technique ideal for polar and less volatile molecules. shimadzu.com It generates ions directly from a liquid phase by applying a high voltage to a capillary, creating a fine spray of charged droplets. waters.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. waters.com ESI is known for its ability to produce multiply charged ions from large molecules, although for a small molecule like this compound, the singly charged protonated molecule [M+H]⁺ would be the expected species. The choice between APCI and ESI often depends on the specific analytical context, such as the solvent system used in liquid chromatography. shimadzu.com Some instruments are even equipped with dual ion sources that allow for simultaneous ESI and APCI measurements, enhancing the efficiency of analysis for a wide range of compounds. shimadzu.com

A study on various amides utilized APCI for high-resolution mass spectrometry (HRMS), successfully identifying the molecular ions of related compounds. rsc.org For instance, N-methylcyclopropanecarboxamide was detected with a high degree of accuracy, indicating the suitability of APCI for this class of compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific precursor ion is selected and then fragmented to produce a characteristic pattern of product ions. wikipedia.org This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural analysis and confirmation. ucdavis.edu

The process involves two stages of mass analysis (MS1 and MS2) separated by a fragmentation step, commonly Collision-Induced Dissociation (CID). nih.gov In CID, the selected precursor ion is accelerated and collided with an inert gas, causing it to break apart into smaller, charged fragments. nih.gov The resulting product ions are then analyzed in MS2.

For this compound, an MS/MS experiment would typically start by selecting the protonated molecule [M+H]⁺ as the precursor ion in MS1. The fragmentation in the collision cell would likely involve the cleavage of the amide bond and bonds within the cyclobutane (B1203170) ring, which are common fragmentation pathways for such structures. The analysis of the resulting product ions can help to confirm the connectivity of the atoms within the molecule. The fragmentation patterns are reproducible and depend on the inherent stability of the molecular and fragment ions. acdlabs.com

Chromatographic Separation Techniques

Chromatography is fundamental for the separation and purification of this compound from reaction mixtures and for its quantitative analysis. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction by separating the components of a mixture. globalresearchonline.net It operates on the principle of differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). nih.govglobalresearchonline.net

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. globalresearchonline.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components will travel up the plate at different rates, resulting in distinct spots. bitesizebio.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. Visualization of the spots can be achieved under UV light if the compounds are fluorescent or absorb UV, or by using chemical staining agents. bitesizebio.com

Column Chromatography for Product Purification

Once the reaction is complete, as indicated by TLC, column chromatography is employed to purify the product on a larger scale. nih.govdrawellanalytical.com This technique also relies on the principle of differential adsorption of compounds on a solid stationary phase (like silica gel) packed into a column. drawellanalytical.com

Flash column chromatography, a faster variant that uses pressure to push the solvent through the column, is a common method for purifying organic compounds. drawellanalytical.combiotage.com The crude product mixture is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through. rochester.edu The components of the mixture move down the column at different rates, allowing them to be collected as separate fractions. biotage.com For this compound, a silica gel column would likely be used, with an appropriate eluent system to achieve good separation from any impurities. rsc.org

The table below outlines typical parameters for TLC and column chromatography.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin Layer Chromatography (TLC) | Silica gel plates with fluorescent indicator | Hexane/Ethyl Acetate mixtures | Reaction monitoring |

| Column Chromatography | Silica gel 60 (63-200 µm) | Gradient elution with Hexane/Ethyl Acetate | Product purification |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. wikipedia.orgorganomation.com The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases. organomation.com

For this compound, GC could be a suitable method for purity assessment and quantitative analysis, provided it has sufficient volatility and thermal stability. libretexts.org The choice of column (stationary phase) is crucial for achieving good separation. organomation.com A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides both separation and structural information. libretexts.orgsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. wikipedia.orgresearchgate.net It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. researchgate.net

HPLC offers several advantages, including high resolution, speed, and sensitivity. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed. libretexts.org In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. libretexts.org Separation is based on the hydrophobic interactions of the analyte with the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. lth.se Detection is typically achieved using a UV detector, as the amide functional group in this compound would exhibit UV absorbance. researchgate.net

The following table summarizes the key aspects of GC and HPLC for the analysis of this compound.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector |

| Gas Chromatography (GC) | Fused silica capillary column with a polymeric liquid stationary phase | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18-modified silica (Reversed-Phase) | Water/Acetonitrile or Water/Methanol mixture | UV Detector |

Chemical Reactivity and Synthetic Transformations of N Formylcyclobutanecarboxamide

Reactions Involving the Formyl Amide Moiety

The N-formyl amide moiety of N-formylcyclobutanecarboxamide is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and transamidation. These reactions allow for the modification or removal of the formyl group, providing access to a variety of derivative compounds.

The hydrolysis of the N-formyl group in this compound can be achieved under both acidic and basic conditions, leading to the formation of cyclobutanecarboxamide (B75595). This reaction involves the cleavage of the N-C(O)H bond.

Under acidic conditions, the reaction is initiated by the protonation of the formyl oxygen, which increases the electrophilicity of the formyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield cyclobutanecarboxamide and formic acid. youtube.commasterorganicchemistry.com

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the formyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent to give cyclobutanecarboxamide. youtube.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. viu.canih.gov

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Cyclobutanecarboxamide + Formic Acid |

This table illustrates general conditions for amide hydrolysis and the expected products for this compound.

The formyl group of this compound can be selectively reduced to a methyl group, yielding N-methylcyclobutanecarboxamide. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). acs.org The reaction proceeds via the nucleophilic addition of a hydride ion to the formyl carbon, followed by the elimination of an aluminate species and subsequent reduction steps to afford the N-methyl product.

Table 2: Reduction of N-Formyl Group

| Starting Material | Reagent | Product |

|---|

This table shows the expected outcome of the reduction of the N-formyl group in this compound.

Transamidation offers a method to replace the formyl group with other acyl groups or to transfer the formyl group to another amine. The transamidation of N-formylamides can be challenging but can be achieved under specific conditions, often requiring a catalyst. rsc.orgbath.ac.uk For instance, reacting this compound with another amine in the presence of a suitable catalyst could lead to the formation of a new formamide (B127407) and cyclobutanecarboxamide. researchgate.net Various catalysts, including acids and metal salts, have been employed to facilitate such transformations. researchgate.net The reaction equilibrium can be driven towards the desired product by using a large excess of the reacting amine or by removing one of the products. bath.ac.uk

Table 3: Illustrative Transamidation Reaction

| Reactants | Catalyst | Products |

|---|

This table provides a hypothetical example of a transamidation reaction involving this compound.

Transformations of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions. These transformations can lead to the formation of linear or larger ring structures, providing valuable synthetic intermediates.

The high ring strain of the cyclobutane core makes it prone to ring-opening reactions under various conditions, such as in the presence of transition metals or under thermal or photochemical stimuli. nih.gov For instance, cyclobutane derivatives can undergo ring-opening metathesis polymerization (ROMP) in the presence of specific ruthenium catalysts. scispace.comnih.gov While the direct ROMP of this compound is not documented, analogous cyclobutene (B1205218) carboxamides have been shown to undergo such reactions. scispace.comnih.gov The presence of the amide functionality can influence the reactivity of the cyclobutane ring in these transformations.

Another potential pathway for ring-opening involves radical reactions. The high strain energy of the cyclobutane ring can facilitate cleavage of a C-C bond upon the introduction of a radical initiator, leading to a linear alkyl radical that can be further functionalized. researchgate.net

Table 4: Potential Ring-Opening Reactions

| Reaction Type | Conditions | Potential Product Type |

|---|---|---|

| Metal-Catalyzed | Transition Metal Catalyst | Linear or Rearranged Amide |

This table outlines potential pathways for the ring-opening of the cyclobutane moiety in this compound.

While [2+2] cycloaddition reactions are a primary method for the synthesis of cyclobutane rings, the transformation of a saturated cyclobutane ring via cycloaddition is not a common reaction pathway. nih.govnih.govlibretexts.org Cycloaddition reactions typically involve the interaction of π-electron systems, which are absent in the saturated cyclobutane ring of this compound. libretexts.orgacs.org However, it is conceivable that derivatives of this compound containing unsaturation within the ring, such as a cyclobutene derivative, could participate in cycloaddition reactions. For example, an intramolecular [2+2] cycloaddition of an allene (B1206475) with an alkene has been used to synthesize cyclobutane-containing bicyclic frameworks. acs.org

Therefore, for this compound itself, cycloaddition reactions are more relevant to its synthesis rather than its subsequent transformation. The construction of the cyclobutane scaffold often employs photochemical or metal-catalyzed [2+2] cycloadditions of alkenes. nih.govnih.gov

Functionalization of the Cyclobutane Ring

The reactivity of the cyclobutane ring in this compound is significantly influenced by the inherent ring strain and the electronic effects of the amide substituent. While specific studies on the direct functionalization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related cyclobutane derivatives. The functionalization of the cyclobutane core is a key strategy for the synthesis of more complex molecules and is an area of active research. researchgate.netnih.govresearchgate.net

One of the prominent methods for the functionalization of saturated rings like cyclobutane is through C-H activation, often catalyzed by transition metals such as rhodium. nih.govnih.govresearchgate.net Research on arylcyclobutanes has demonstrated that rhodium(II) catalysts can selectively functionalize C-H bonds. Depending on the specific rhodium catalyst used, it is possible to achieve regiodivergent functionalization, targeting either the C1 or C3 position of the cyclobutane ring. nih.gov For instance, a less sterically hindered catalyst might favor reaction at the electronically preferred tertiary benzylic site (C1), while a more sterically demanding catalyst could direct the functionalization to the more accessible secondary C3 position. nih.gov Although these studies were performed on arylcyclobutanes, the principles of catalyst-controlled C-H functionalization could potentially be applied to this compound, enabling the introduction of various functional groups at different positions of the cyclobutane ring.

Electrochemical methods also present a promising avenue for the functionalization of cyclobutane derivatives. For example, an electrochemical selenylation reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides has been developed to synthesize polycyclic indoline (B122111) derivatives. acs.org This process involves the strain-release of the bicyclobutane and an intramolecular cyclization, showcasing how electrochemical conditions can be used to drive complex transformations in strained ring systems. While starting from a bicyclo[1.1.0]butane, this demonstrates the utility of electrochemistry in activating and functionalizing strained carbocyclic amides.

The following table illustrates potential functionalization reactions of the cyclobutane ring based on known chemistry of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference Analogy |

| C-H Activation/Arylation | Aryl diazoacetate, Rh₂(S-TCPTAD)₄ | 1-Aryl-N-formylcyclobutanecarboxamide | nih.gov |

| C-H Activation/Esterification | Alkenyl acetate, Rh(III) catalyst | N-formyl-3-acetoxycyclobutanecarboxamide | snnu.edu.cnescholarship.org |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromo-N-formylcyclobutanecarboxamide | General principle |

| Electrochemical Cycloaddition | Styrene derivative, constant current | Spirocyclic cyclobutane derivatives | nih.gov |

This table is illustrative and based on the reactivity of analogous cyclobutane systems. Specific outcomes for this compound would require experimental verification.

Electrochemical Reactivity

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the reduction and oxidation potentials of a compound. acs.orgnih.gov For amide-containing molecules, the electrochemical behavior is influenced by the substituents on both the carbonyl carbon and the nitrogen atom.

In the case of this compound, both the formyl group and the cyclobutyl group will affect the electron density at the amide functionality. The formyl group, being electron-withdrawing, would be expected to make the amide more difficult to oxidize compared to a simple alkyl amide. CV studies on various amides have shown that oxidation typically occurs at the nitrogen atom and is an irreversible process. uc.pt The oxidation potential is sensitive to the substitution pattern on the nitrogen. uc.pt

A hypothetical cyclic voltammogram of this compound would likely show an irreversible oxidation peak at a positive potential. The exact potential would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material. By comparing the oxidation potential to those of related compounds, one could infer the electronic influence of the N-formyl and cyclobutyl groups.

The following table presents hypothetical redox potential data for this compound in comparison to related amide structures, based on general electrochemical principles.

| Compound | Hypothetical Oxidation Potential (V vs. Ag/AgCl) | Hypothetical Reduction Potential (V vs. Ag/AgCl) | Notes |

| Acetanilide | +1.24 | Not readily reducible | Irreversible oxidation. uc.pt |

| N,N-Diphenylacetamide | +1.49 | Not readily reducible | Higher oxidation potential due to electron delocalization. uc.pt |

| This compound | ~ +1.3 to +1.5 | Likely not reducible in a typical potential window | Expected to have a relatively high oxidation potential due to the N-formyl group. |

| 1,2,3,4-Tetrahydroacridine-9-carboxamide | Two anodic peaks in ACN | Cathodic peaks observed | Shows both oxidation and reduction behavior depending on the solvent. researchgate.net |

This table contains illustrative data based on published values for related compounds and theoretical considerations. The values for this compound are hypothetical and require experimental confirmation.

Flow Electrochemistry in Continuous Synthesis

Flow electrochemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, scalability, and precise control over reaction parameters. researchgate.net The application of flow electrochemistry to the synthesis and transformation of this compound could enable novel reaction pathways that are difficult to achieve under conventional batch conditions.

For instance, the generation of reactive intermediates, such as radicals or cations, from this compound could be precisely controlled in a flow reactor. This would allow for subsequent reactions with a variety of coupling partners, potentially leading to the efficient synthesis of functionalized cyclobutane derivatives. The short residence time in the electrochemical cell can minimize the decomposition of unstable intermediates.

A potential application could be an electrochemical version of the Shono oxidation, where the anodic oxidation of the amide leads to an N-acyliminium ion intermediate. In a flow setup, this reactive species could be immediately trapped by a nucleophile, leading to the α-functionalization of the cyclobutane ring adjacent to the nitrogen.

Anodic and Cathodic Processes

The electrochemical reactions of this compound can be categorized into anodic (oxidation) and cathodic (reduction) processes.

Anodic Processes (Oxidation): Anodic oxidation of amides typically involves the removal of an electron from the nitrogen atom, leading to a radical cation. uc.pt For this compound, this initial oxidation would likely be followed by deprotonation from the α-carbon of the cyclobutane ring to form a carbon-centered radical. This radical could then undergo further oxidation to a carbocation or participate in radical-radical coupling reactions. The presence of the electron-withdrawing formyl group would influence the stability of these intermediates. Such anodic processes could be utilized for C-C or C-heteroatom bond formation at the cyclobutane ring. researchgate.net

Cathodic Processes (Reduction): The cathodic reduction of simple amides is generally difficult and occurs at very negative potentials. acs.org The carbonyl group of the amide is less electrophilic than that of a ketone or aldehyde. It is therefore unlikely that the amide group in this compound would be reduced under standard electrochemical conditions. However, the formyl group is more susceptible to reduction. Cathodic processes could potentially target the formyl C=O bond, leading to a hydroxymethyl group or, under harsher conditions, a methyl group. The selective reduction of the formyl group in the presence of the amide would be a key challenge.

Mechanistic Investigations of Reactions Involving N Formylcyclobutanecarboxamide

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction. nih.govsigmaaldrich.commpg.de By replacing an atom with its heavier, stable isotope, chemists can monitor the bond-breaking and bond-forming steps that constitute a reaction mechanism.

In reactions involving the formyl or amide groups of N-formylcyclobutanecarboxamide, determining the origin of the oxygen atom in the products is essential. Oxygen-18 (¹⁸O) labeling is the definitive method for this purpose. nih.govacs.org For instance, in the hydrolysis of the amide bond, a key question is whether the oxygen in the resulting cyclobutanecarboxylic acid comes from the amide carbonyl itself or from the solvent (water).

To investigate this, the reaction can be carried out in ¹⁸O-labeled water (H₂¹⁸O). If the reaction proceeds via a nucleophilic attack of water on the amide carbonyl, the resulting carboxylic acid will incorporate the ¹⁸O isotope. Conversely, if the formyl group were to be the primary site of reaction under specific conditions, its oxygen source could also be traced.

Illustrative Findings from a Hypothetical ¹⁸O-Labeling Study:

Consider the acid-catalyzed hydrolysis of this compound. The reaction is performed in H₂¹⁸O, and the products are analyzed by mass spectrometry to determine the extent of ¹⁸O incorporation.

| Reactant/Product | Isotopic Label Source | % ¹⁸O Incorporation (Observed) | Mechanistic Implication |

| This compound | - | 0% | Starting material |

| Cyclobutanecarboxylic Acid | H₂¹⁸O | >95% | The oxygen atom in the new carboxyl group originates from the solvent, consistent with nucleophilic attack by water on the amide carbonyl. |

| Formamide (B127407) | H₂¹⁸O | <5% | The formyl group's oxygen is largely retained, indicating it is not the primary site of hydrolysis under these conditions. |

These hypothetical results would strongly support a mechanism where water acts as the nucleophile, attacking the amide carbonyl carbon, followed by the expulsion of the formamide moiety. The lack of significant ¹⁸O incorporation into the formamide product confirms that the C-N bond of the amide is the primary site of cleavage. pnas.org

Deuterium (D or ²H) labeling is instrumental in elucidating mechanisms that involve the transfer of a hydrogen atom, such as in reduction reactions or certain rearrangements. researchgate.netacs.org The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov

For example, if a reaction involving this compound is suspected to proceed via a hydrogen atom transfer from a specific position on the cyclobutane (B1203170) ring, synthesizing a deuterated version of the starting material can provide critical evidence.

Illustrative Data from a Hypothetical Deuterium Labeling Experiment:

Suppose a novel oxidation reaction of this compound is being studied. To determine if the hydrogen atom at the 1-position of the cyclobutane ring is involved in the rate-limiting step, the reaction rates of the unlabeled compound and its deuterated analogue are compared.

| Compound | Rate Constant (k) at 25 °C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |

| This compound | 1.5 x 10⁻⁴ | \multirow{2}{*}{6.2} | A significant primary kinetic isotope effect suggests that the C-H bond at the 1-position is broken during the rate-determining step of the reaction. |

| N-Formyl-1-deutero-cyclobutanecarboxamide | 2.4 x 10⁻⁵ |

A significant kH/kD value (typically > 2) indicates a primary kinetic isotope effect, providing strong evidence that the cleavage of that specific C-H bond is central to the slowest step of the reaction mechanism. nih.gov

Kinetic Studies

Kinetic studies measure reaction rates under various conditions to provide quantitative insight into the reaction mechanism. nih.govnih.gov By determining the reaction order, activation energy, and other thermodynamic parameters, a detailed picture of the reaction's energy profile can be constructed.

For a reaction involving this compound and a reagent 'A', the rate law can be expressed as: Rate = k[this compound]ˣ[A]ʸ, where 'x' and 'y' are the reaction orders.

Hypothetical Data for Determining Reaction Order:

| Experiment | [this compound] (M) | [Reagent A] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁶ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁶ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁶ |

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate constant (k). numberanalytics.comwikipedia.org This is typically done using the Arrhenius equation. thoughtco.comsavemyexams.com By plotting ln(k) versus 1/T (in Kelvin), a straight line is obtained with a slope of -Ea/R, where R is the ideal gas constant.

Other thermodynamic parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the temperature-dependent kinetic data using the Eyring equation, providing deeper insight into the transition state of the reaction. wikipedia.org

Example Calculation of Activation Energy:

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 2.0 x 10⁻⁵ | 0.00336 | -10.82 |

| 308 | 4.5 x 10⁻⁵ | 0.00325 | -10.01 |

| 318 | 9.8 x 10⁻⁵ | 0.00314 | -9.23 |

From an Arrhenius plot of this data, the slope could be determined, for instance, as -7500 K. Ea = -slope * R = -(-7500 K) * 8.314 J/mol·K = 62,355 J/mol or 62.4 kJ/mol. thoughtco.com This value represents the energy barrier that must be overcome for the reaction to proceed.

Isolation and Characterization of Intermediates

Many reactions proceed through one or more transient species known as reaction intermediates. numberanalytics.comwikipedia.orgallen.in These are typically unstable and highly reactive, making them difficult to observe directly. nih.gov However, their existence can often be inferred, and in some cases, they can be trapped or isolated by modifying reaction conditions, such as working at very low temperatures.

In reactions of this compound, potential intermediates could include carbocations, carbanions, or tetrahedral intermediates, depending on the specific transformation. nptel.ac.in For example, in the base-catalyzed hydrolysis of the amide, a tetrahedral intermediate is expected to form upon the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Techniques for characterizing these fleeting species include:

Spectroscopic Methods: Low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation of a sufficiently stable intermediate.

Trapping Experiments: An intermediate can be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. The identity of this trapped product provides structural information about the intermediate from which it was formed. nih.gov

The successful isolation and characterization of an intermediate provide direct and compelling evidence for a proposed reaction pathway.

Computational Support for Mechanistic Proposals

In modern mechanistic chemistry, computational modeling has become an indispensable tool for elucidating complex reaction pathways and validating proposed mechanisms. frontiersin.orgrsc.org Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound, atomistic-level insights into the energetic and structural transformations that occur during a chemical reaction. wikipedia.orgrsc.org This approach allows researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby offering robust support for or against a hypothesized mechanism that may be difficult to obtain through experimental means alone. smu.edursc.org

For reactions involving this compound, computational studies serve to corroborate findings from kinetic and spectroscopic analyses. By modeling the reactants, intermediates, transition states, and products, a complete energy profile of a proposed reaction pathway can be constructed. sumitomo-chem.co.jp The primary goal is to locate the lowest energy path from reactants to products, as this is the most likely route the reaction will follow. numberanalytics.com

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems of the size and complexity of this compound and its reaction partners. wikipedia.orgsumitomo-chem.co.jp

In a typical study, the geometries of all species along the reaction coordinate are optimized to find their lowest energy conformations. The selection of the functional and basis set is crucial for obtaining reliable results. For organic molecules, hybrid functionals such as B3LYP or M06-2X are common choices, paired with Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets. mdpi.comrsc.org Solvent effects are often included using implicit models like the Polarizable Continuum Model (PCM) to better simulate reaction conditions. mdpi.comuit.no

Transition State Analysis

A cornerstone of computational mechanistic investigation is the identification and characterization of the transition state (TS), which corresponds to the highest energy point along the reaction coordinate. numberanalytics.comwikipedia.org Computationally, a transition state is located by searching for a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. wikipedia.org

Once a transition state is located, frequency calculations are performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms that moves the structure from the transition state toward the reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). According to transition state theory, a lower activation barrier corresponds to a faster reaction rate. sumitomo-chem.co.jp By comparing the calculated activation barriers for different proposed mechanisms, the most kinetically favorable pathway can be identified. frontiersin.org

The tables below illustrate the type of data generated from such computational studies to differentiate between possible reaction pathways.

Table 1: Illustrative Calculated Free Energy Barriers for Hypothetical Reaction Pathways

| Proposed Pathway | Transition State Identifier | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Kinetic Favorability |

| Pathway A: Concerted Cycloaddition | TS-A | 25.8 | Moderate |

| Pathway B: Stepwise (Zwitterionic Intermediate) | TS-B1 (Rate-Determining) | 35.2 | Unfavorable |

| Pathway C: Radical Mechanism | TS-C | 22.1 | Most Favorable |

Note: The data presented in this table is hypothetical and serves to illustrate how computational results are used to compare the feasibility of different mechanistic proposals. The values are not derived from actual experimental or computational work on this compound.

Table 2: Illustrative Key Geometric Parameters of a Hypothetical Transition State (TS-C) for this compound Reaction

| Parameter | Description | Reactant Complex (Å / °) | Transition State (TS-C) (Å / °) | Product (Å / °) |

| C1-X | Bond being formed | 3.15 | 2.10 | 1.54 |

| C2-Y | Bond being broken | 1.52 | 1.98 | 2.95 |

| ∠(X-C1-C2) | Angle of approach | 109.5 | 115.0 | 120.1 |

Note: This table provides a hypothetical example of how key bond lengths (in angstroms, Å) and angles (in degrees, °) are analyzed to understand the structural changes occurring in the rate-determining transition state. The labels (C1, C2, X, Y) are generic. The values are illustrative and not based on actual calculations.

By analyzing the geometric parameters of the transition state, researchers can gain further insight. For example, the lengths of forming and breaking bonds in the transition state structure reveal whether the process is synchronous or asynchronous. researchgate.net This detailed structural and energetic information, derived from computational models, provides powerful evidence to build a comprehensive and accurate picture of the reaction mechanism. smu.edursc.org

Advanced Computational Chemistry Studies of N Formylcyclobutanecarboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanics provides a fundamental description of matter and light at the atomic and subatomic scales. wikipedia.orgnist.gov In computational chemistry, QM calculations are used to determine the electronic structure and properties of molecules with high accuracy. wikipedia.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For a flexible molecule like N-formylcyclobutanecarboxamide, which contains a rotatable bond between the cyclobutane (B1203170) ring and the amide group, multiple stable conformations may exist.

Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. mdpi.comchemrxiv.org This is often achieved by rotating specific dihedral angles in the molecule and calculating the energy at each step. escientificpublishers.com For instance, a conformational search for this compound would likely involve rotating the C-C bond connecting the cyclobutane ring to the carbonyl group of the amide. The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. kallipos.gr The lowest points on this surface correspond to stable conformers.

Hypothetical Data Table for Conformational Analysis: This table illustrates the kind of data that would be generated from a conformational analysis of this compound, showing the relative energies of different hypothetical conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 0 | 1.5 | 10 |

| B | 60 | 0.0 | 60 |

| C | 120 | 0.8 | 25 |

| D | 180 | 2.0 | 5 |

Electronic Properties and Reactivity Descriptors

Once the stable conformers are identified, QM calculations can elucidate their electronic properties. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.commalayajournal.org A small gap suggests high reactivity, whereas a large gap indicates greater stability. researchgate.net

Another important property is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within a molecule, indicating regions that are electron-rich (electronegative) and electron-poor (electropositive). malayajournal.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as identifying sites for nucleophilic or electrophilic attack. malayajournal.org

Hypothetical Data Table for Electronic Properties: This table shows representative data that would be calculated for the most stable conformer of this compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 3.2 D |

Vibrational Spectroscopy Predictions

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. uzh.chnepjol.info These calculations determine the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. arxiv.orgarxiv.org

The predicted spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific peaks in the experimental spectrum to particular vibrational modes. nepjol.info This is a powerful tool for structural elucidation. uzh.ch

Hypothetical Data Table for Vibrational Frequencies: This table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3350 |

| C=O Stretch (Formyl) | Aldehyde | 1720 |

| C=O Stretch (Amide) | Amide | 1680 |

| C-N Stretch | Amide | 1450 |

| C-H Stretch (Ring) | Cyclobutane | 2950 |

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov

Conformational Ensemble Sampling and Stability Assessments

MD simulations allow for the sampling of a wide range of conformations that a molecule can adopt in solution at a given temperature. nd.edu The stability of the simulated system can be assessed using several metrics:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from a reference structure over time. A stable RMSD indicates that the simulation has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate regions of high flexibility.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury certain parts of the molecule. frontiersin.org

Hypothetical Data Table for MD Stability Metrics: This table provides an example of the average values that would be obtained from an MD simulation of this compound.

| Metric | Average Value | Standard Deviation |

| RMSD (Å) | 1.2 | 0.2 |

| RMSF (Å) | 0.8 | 0.3 |

| Rg (Å) | 3.5 | 0.1 |

| SASA (Ų) | 250 | 15 |

Collective Motion Analysis

The vast amount of data generated by an MD trajectory can be simplified and analyzed to understand the dominant motions of the molecule.

Principal Component Analysis (PCA): A statistical method used to identify the principal modes of motion in a system. PCA can reveal large-scale conformational changes that occur during the simulation.

Dynamic Cross-Correlation Map (DCCM): This analysis reveals the correlated motions between different parts of the molecule. Positively correlated regions move in the same direction, while negatively correlated regions move in opposite directions. This can provide insights into allosteric communication and long-range interactions within the molecule.

Solvent Effects and Solvation Dynamics

This area of study would computationally examine how different solvents influence the structure, stability, and properties of this compound. Such studies often reveal that the dynamics of solvation can significantly impact chemical reactions. nih.gov The polarity of the solvent, for instance, can alter the rate of a reaction by orders of magnitude. nih.gov Computational models can simulate these interactions, providing insights into how the solvent molecules arrange themselves around the solute and the energetics of this process. mdpi.com

Computational Insights into Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. rsc.org For a compound like this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Transition State Characterization

A key aspect of understanding reaction mechanisms is the characterization of the transition state, which is the high-energy "point of no return" that molecules must pass through to form products. mit.edu Computational methods can determine the geometry and energy of these fleeting structures, which are often impossible to observe experimentally. mit.edu

Reaction Coordinate Analysis

This analysis involves mapping the energy of the system as it progresses from reactants to products along a specific reaction pathway. This provides a quantitative description of the energy barriers that must be overcome for the reaction to occur. plos.org

Molecular Interactions and Binding Studies

If this compound were being investigated for potential biological activity, computational studies would be crucial for understanding its interactions with biological targets like proteins or enzymes. ucsf.edugenextgenomics.com

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a larger molecule (a receptor). researchgate.net This method helps in identifying potential drug candidates by evaluating the binding affinity and interaction patterns. journalsarjnp.comdergipark.org.tr The analysis of these interactions, known as ligand-receptor interaction profiling, can reveal key binding features such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

Binding Free Energy Calculations (e.g., MM/PBSA, FEP)

To obtain a more quantitative measure of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used. frontiersin.orgresearchgate.net These calculations provide an estimate of the binding free energy, which is a critical parameter in drug design and discovery. rsc.orgnih.govrsc.org

While the principles and methodologies for these computational studies are well-established, their specific application to this compound has not been reported in the accessible scientific literature. Future research may explore these aspects of its chemical and physical behavior.

Derivatization Strategies for Analytical and Structural Characterization

Derivatization for Enhanced Mass Spectrometry Analysis

Chemical derivatization is a key tool in mass spectrometry to improve the ionization efficiency and to direct the fragmentation pathways, thereby increasing sensitivity and providing more detailed structural information. ddtjournal.comnih.gov For N-formylcyclobutanecarboxamide, derivatization can target the active hydrogens on the amide groups.

The inherent polarity of this compound may lead to suboptimal ionization in techniques like electrospray ionization (ESI). Derivatization can introduce moieties that are more readily ionized.

Alkylation: Introducing an alkyl group, such as a methyl or ethyl group, can decrease the polarity and increase the volatility of the analyte. kcl.ac.uk More importantly for ESI-MS, the introduction of a group with a permanent positive charge (quaternization) can significantly enhance ionization efficiency. Reagents like alkyl iodides can be used, although this is more common for amines. For amides, derivatization often proceeds via the formation of a more reactive species.

Acylation: While acylation is often used to protect functional groups, certain acylating agents can introduce functionalities that improve ionization. nih.gov For instance, derivatization with an agent containing a tertiary amine group would allow for easy protonation and enhanced signal in positive ion mode ESI-MS.

A comparative overview of how different derivatization approaches could theoretically enhance the ionization efficiency of this compound is presented in Table 1.

Table 1: Theoretical Impact of Derivatization on the Mass Spectrometry Signal of this compound

| Derivatization Strategy | Derivatizing Reagent Example | Expected Effect on Ionization |

| Alkylation | Methyl iodide (with a suitable base) | Introduction of a non-polar methyl group may slightly improve volatility but have a modest impact on ESI efficiency. |

| Introduction of a charged moiety | Reagents with quaternary ammonium (B1175870) groups | Significant enhancement of signal in positive ion mode ESI-MS due to the permanent positive charge. academicjournals.org |

| Dansylation | Dansyl Chloride | Introduction of a readily ionizable dimethylamino group, leading to a strong [M+H]⁺ ion. ddtjournal.comnih.gov |

This table presents hypothetical outcomes based on general principles of mass spectrometry derivatization, as direct experimental data for this compound is not available.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Derivatization can introduce specific fragmentation patterns that act as diagnostic markers for the presence of the analyte.

When a derivatized molecule is subjected to collision-induced dissociation (CID), it often yields a characteristic product ion corresponding to the derivatizing group. ddtjournal.com For example, dansylated derivatives are known to produce a strong product ion at m/z 171, which corresponds to the protonated dimethylaminonaphthalene moiety. ddtjournal.com This allows for the use of sensitive and selective scanning modes like multiple reaction monitoring (MRM) in which the mass spectrometer is set to monitor the specific transition from the precursor ion (the derivatized analyte) to the diagnostic product ion. This approach significantly improves the signal-to-noise ratio and allows for reliable quantification at low concentrations.

Permethylation is a comprehensive alkylation technique that involves replacing all active hydrogens with methyl groups. While extensively used for carbohydrates, it can also be applied to other molecules with hydroxyl and amine/amide groups. The reaction typically uses a strong base like sodium hydride followed by methyl iodide. For this compound, this would result in the methylation of both amide nitrogens.

Other common derivatizing reagents applicable to amides for MS analysis include:

Acylating agents: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to protect the N-H groups. nih.gov

Alkylating agents: Besides methyl iodide, reagents like N,N-dimethylformamide dimethyl acetal (B89532) can be employed for methylation. kcl.ac.uk

Derivatization for Gas Chromatography (GC) and Liquid Chromatography (LC)

Derivatization is often a prerequisite for GC analysis of polar compounds and can be highly beneficial for LC separations by altering the analyte's volatility and retention characteristics. phenomenex.blogresearchgate.net

Due to its polarity and hydrogen-bonding capabilities, this compound is not sufficiently volatile for direct analysis by GC. phenomenex.blog Derivatization is necessary to replace the polar N-H protons with non-polar groups, thereby increasing volatility. phenomenex.comresearchgate.net

Silylation is the most common derivatization technique for this purpose. phenomenex.comchemcoplus.co.jp It involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the polarity and boiling point of the compound, making it amenable to GC analysis. phenomenex.com

Several silylating reagents are available, with varying reactivity:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent capable of derivatizing amides. sigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance its reactivity, especially for hindered groups. sigmaaldrich.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most volatile and potent silylating reagents, it is effective for derivatizing amides and even their hydrochloride salts directly. chemcoplus.co.jpnasa.gov

The derivatization of this compound with a silylating reagent like MSTFA would likely yield a di-silylated product, significantly increasing its volatility and thermal stability for GC-MS analysis. nasa.govnih.gov Research on fatty acid amides has shown that trimethylsilylation enables their analysis at high temperatures with detection limits in the picomole range. nih.gov

Table 2: Common Silylating Reagents for GC Derivatization of Amides

| Reagent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong TMS donor, often used with a catalyst (e.g., 1% TMCS) for difficult-to-silylate compounds like amides. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile and reactive silylating agent, producing volatile by-products that do not interfere with chromatography. chemcoplus.co.jpsemanticscholar.org |

| N-Trimethylsilylimidazole | TMSI | A potent silylating agent, particularly effective for hydroxyl groups, but can also derivatize amides under certain conditions. phenomenex.blogphenomenex.com |

For liquid chromatography, derivatization can be employed to alter the retention behavior of an analyte to improve separation from matrix components or to move its retention time to a more convenient region of the chromatogram. academicjournals.orgoup.com

For this compound, which is a polar compound, derivatization can be used to increase its hydrophobicity for better retention on reversed-phase (RP) columns.

Benzoylation: Reaction with benzoyl chloride would introduce a hydrophobic benzoyl group, increasing the compound's retention time on a C18 column. This can be advantageous for separating it from early-eluting, polar interferences.

Dansylation: As mentioned for MS, derivatization with dansyl chloride not only improves ionization but also adds a bulky, non-polar naphthalene (B1677914) group. nih.gov This significantly increases retention in reversed-phase LC, which can be beneficial for complex sample matrices.

Fmoc-Cl Derivatization: 9-fluorenylmethyl chloroformate (Fmoc-Cl) is another reagent that introduces a large, hydrophobic group, enhancing retention on RP columns. nih.gov

These derivatization reactions, by altering the polarity and size of this compound, allow for the fine-tuning of its chromatographic behavior, leading to more robust and selective LC methods. oup.comoup.com

Protocols for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures, presents significant analytical challenges. These challenges often stem from the compound's polarity, potential for low concentration, and the presence of interfering substances. Derivatization, a process where the analyte is chemically modified to produce a new compound with properties more suitable for analysis, is a key strategy to overcome these issues. This section details various derivatization protocols applicable to this compound for enhanced detection and separation in complex mixtures using chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Due to the limited specific literature on derivatization protocols exclusively for this compound, the following sections outline strategies based on the well-established reactivity of its constituent functional groups: the N-formyl group and the carboxamide group. These protocols are standard methods for the derivatization of amides and related compounds.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar amide groups, may exhibit poor chromatographic behavior, including peak tailing and low volatility. Derivatization can significantly improve its GC-MS analysis.

Silylation:

Silylation is a common derivatization technique that replaces active hydrogens in functional groups like -NH and -OH with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility and thermal stability of the analyte. For this compound, the primary target for silylation would be the hydrogen on the formamide (B127407) nitrogen.

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com MTBSTFA is known to form more stable derivatives compared to BSTFA. sigmaaldrich.com

Protocol Outline: A typical procedure involves dissolving the dried sample extract in a suitable solvent (e.g., acetonitrile (B52724), pyridine) and adding the silylating reagent. The reaction mixture is then heated to ensure complete derivatization. sigmaaldrich.com

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60°C to 100°C for a duration of 15 minutes to several hours, depending on the reactivity of the compound and the reagent used. sigmaaldrich.com

Acylation:

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule, typically at the amide nitrogen. This derivatization can improve chromatographic properties and introduce specific fragmentation patterns in the mass spectrum, aiding in structural elucidation. oup.comresearchgate.net

Reagents: Acetic anhydride, propionic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA). oup.com The use of fluorinated anhydrides can significantly enhance sensitivity when using an electron capture detector (ECD) or for mass spectrometry.

Protocol Outline: The sample is treated with the acylating reagent, often in the presence of a catalyst or a solvent like pyridine (B92270). The reaction is typically followed by a workup step to remove excess reagent before GC-MS analysis. oup.com

Reaction Conditions: The reaction conditions can vary from room temperature to elevated temperatures (e.g., 70°C) for 20-60 minutes. oup.com

Interactive Data Table: GC-MS Derivatization Reagents for Amides

| Derivatization Type | Reagent | Abbreviation | Target Functional Group | Typical Reaction Conditions | Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amide N-H | 60-100°C, 15-60 min | Increases volatility and thermal stability. sigmaaldrich.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amide N-H | 100°C, 4 hours | Forms more stable derivatives compared to TMS reagents. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride | TFAA | Amide N-H | 70°C, 20 min | Improves chromatographic behavior and provides characteristic mass spectral fragments. oup.com Enhances sensitivity with electron capture detection. |

| Acylation | Pentafluoropropionic anhydride | PFPA | Amide N-H | 70°C, 20 min | Similar to TFAA, with increased mass for the derivative. oup.com |

Derivatization for High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is the analytical method of choice. Derivatization in HPLC is primarily used to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Vis or fluorescence detectors, respectively. This is particularly useful when analyzing trace levels of the compound in complex matrices. nih.gov

Fluorescent Labeling:

The carboxamide group of this compound can be hydrolyzed to a carboxylic acid, which can then be derivatized with a fluorescent labeling agent. Alternatively, the amide itself can be a target for certain derivatization reactions.

Reagents for Carboxylic Acids (after hydrolysis): 9-anthryldiazomethane (B78999) (ADAM), 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc), 2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH). nih.gov ADAM reacts with carboxylic acids to form highly fluorescent esters. nih.gov

Reagents for Amides: While direct fluorescent labeling of amides is less common, strategies involving derivatization of the N-formyl group could be explored. For instance, the formyl group could potentially be converted to a primary amine, which is then readily derivatized with a wide range of fluorescent reagents like dansyl chloride or fluorescamine.

Protocol Outline: A common approach for carboxylic acids involves activation with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by reaction with a fluorescent amine. nih.gov The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system. nih.govnih.gov

Reaction Conditions: Reaction times and temperatures are reagent-dependent but often proceed at room temperature or slightly elevated temperatures (e.g., 37-60°C) for 15 minutes to a few hours. nih.gov

Interactive Data Table: HPLC Fluorescent Derivatization Reagents

| Target Functional Group | Reagent | Abbreviation | Detection Method | Typical Reaction Conditions | Advantages |

| Carboxylic Acid (post-hydrolysis) | 9-anthryldiazomethane | ADAM | Fluorescence | Room temperature in an organic solvent. nih.gov | High sensitivity and specificity. nih.gov |

| Carboxylic Acid (post-hydrolysis) | 4-bromo-N-methylbenzylamine | 4-BNMA | LC-MS/MS (Positive ESI) | Room temperature to 60°C, with EDC as an activator. nih.gov | Enables positive mode ESI-MS/MS detection with a characteristic isotopic pattern from bromine. nih.gov |

| Carboxylic Acid (post-hydrolysis) | 2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide | BAAH | Fluorescence | Carbodiimide-mediated coupling in an aqueous solution. nih.gov | Allows for direct derivatization in aqueous samples, simplifying sample preparation. nih.gov |

Design, Synthesis, and Characterization of N Formylcyclobutanecarboxamide Analogs

Rational Design Principles for Analog Generation

The cyclobutane (B1203170) ring, with its puckered conformation, serves as a rigid scaffold that can be modified to alter the spatial orientation of the substituents. nih.gov One of the primary strategies in analog design is the introduction of substituents onto the cyclobutane ring. This can influence the molecule's lipophilicity, polarity, and steric profile. For instance, the addition of alkyl or aryl groups can enhance interactions with hydrophobic pockets in biological targets. Conversely, the incorporation of polar functional groups like hydroxyl or amino groups can improve aqueous solubility and introduce new hydrogen bonding capabilities.

Another key aspect of modifying the cyclobutane ring is the exploration of its stereochemistry. The synthesis of analogs with different stereochemical arrangements of substituents on the cyclobutane ring is crucial for understanding the impact of three-dimensional geometry on the molecule's properties. The conformational restriction imposed by the cyclobutane ring can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity. nih.gov

| Modification Strategy | Rationale | Potential Impact on Properties |

| Alkylation/Arylation | Increase lipophilicity, enhance steric bulk | Improved binding to hydrophobic pockets, altered metabolic stability |

| Introduction of Polar Groups | Increase hydrophilicity, introduce hydrogen bonding sites | Enhanced aqueous solubility, improved pharmacokinetic profile |

| Stereochemical Variation | Explore 3D spatial arrangement | Enhanced target selectivity, improved potency |

| Ring Size Variation | Alter ring strain and conformational flexibility | Modified binding affinity and metabolic profile |

The formyl amide group is a critical component of the N-formylcyclobutanecarboxamide structure, offering sites for modification that can significantly impact the molecule's electronic and hydrogen-bonding properties. The formyl group itself can be replaced with other acyl groups (e.g., acetyl, benzoyl) to probe the effect of steric bulk and electronic character at this position.

Furthermore, the amide nitrogen can be substituted with various alkyl or aryl groups. Such modifications can influence the amide's conformational preferences (cis/trans isomerism) and its ability to act as a hydrogen bond donor. The electronic nature of the substituents on the amide nitrogen can also modulate the reactivity of the carbonyl group. Computational studies on related amide systems have shown that resonance is significantly affected by substitution at the nitrogen atom, which in turn influences the molecule's stability and reactivity. youtube.com

The synthesis of stereochemically defined analogs of this compound is of paramount importance. The spatial arrangement of substituents on the cyclobutane ring can lead to diastereomers with distinct biological activities and physical properties. Therefore, stereocontrolled synthetic methods are essential for accessing individual stereoisomers.

For example, the relative orientation of the formylcarboxamide group and other substituents on the cyclobutane ring can be controlled through diastereoselective reactions. Chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis, providing access to enantiomerically pure analogs. The absolute configuration of the stereocenters can then be determined using techniques such as X-ray crystallography and NMR spectroscopy. The stereospecific synthesis of related cyclobutane derivatives has been achieved through methods like the ring contraction of pyrrolidines, highlighting the feasibility of such approaches. youtube.com

Synthetic Methodologies for Analog Preparation

The synthesis of this compound analogs relies on a toolbox of organic reactions that allow for the construction of the cyclobutane core and the introduction of the formyl amide functionality. A common approach involves the initial synthesis of a substituted cyclobutanecarboxylic acid, which can then be coupled with an appropriate amine followed by formylation.

One of the most powerful methods for constructing the cyclobutane ring is the [2+2] cycloaddition reaction between two olefinic components. This method allows for the formation of the four-membered ring with a high degree of stereocontrol. The substituents on the starting olefins can be varied to generate a library of substituted cyclobutane cores.

Once the cyclobutanecarboxylic acid is obtained, it can be converted to an activated species, such as an acyl chloride or an active ester, and then reacted with an amine to form the corresponding carboxamide. The final formylation step can be achieved using various reagents, such as formic acid or a mixed anhydride (B1165640) of formic acid.

| Synthetic Step | Common Reagents and Methods | Key Considerations |

| Cyclobutane Ring Formation | [2+2] Cycloaddition, Ring Contraction | Stereocontrol, Regioselectivity |

| Amide Bond Formation | Carbodiimide coupling (e.g., DCC, EDC), Acyl chloride method | Reaction conditions, Purification |

| N-Formylation | Formic acid, Formic anhydride, N,N-Dimethylformamide | Reagent selection, Reaction temperature |

Comprehensive Spectroscopic Characterization of Analogs

The structural elucidation of newly synthesized this compound analogs is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and stereochemistry of the molecule.

¹H NMR provides information about the chemical environment of the hydrogen atoms, including their connectivity and spatial relationships through coupling constants. The chemical shifts of the protons on the cyclobutane ring and the formyl group are particularly informative.

¹³C NMR reveals the number of unique carbon environments in the molecule, confirming the presence of the cyclobutane ring, the carbonyl carbons, and any other functional groups.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The stretching frequencies of the N-H bond (around 3300 cm⁻¹) and the two carbonyl groups (amide C=O and formyl C=O, typically in the range of 1650-1750 cm⁻¹) are key diagnostic peaks.

The following table provides hypothetical spectroscopic data for a representative this compound analog, based on typical values for similar structures.

| Spectroscopic Technique | Expected Data for a Hypothetical Analog |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2 (s, 1H, CHO), 6.5 (br s, 1H, NH), 3.0-1.8 (m, 7H, cyclobutane-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175 (C=O, amide), 165 (C=O, formyl), 45-20 (cyclobutane-C) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1720 (C=O stretch, formyl), 1680 (C=O stretch, amide) |

| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight |

Elucidation of Structure-Property Relationships

The systematic synthesis and characterization of a library of this compound analogs enable the elucidation of structure-property relationships (SPRs). By correlating the structural modifications with the observed changes in physical, chemical, and biological properties, a deeper understanding of the molecular requirements for a desired outcome can be achieved.

For example, by plotting the lipophilicity (measured as logP) of the analogs against their aqueous solubility, a quantitative relationship can be established. Similarly, in a medicinal chemistry context, the biological activity (e.g., IC₅₀ value against a specific enzyme) can be correlated with structural parameters such as the size, electronics, and stereochemistry of the substituents. These relationships are often visualized using quantitative structure-activity relationship (QSAR) models, which can then be used to predict the properties of yet-to-be-synthesized analogs, thereby guiding future design efforts.

Advanced Methodologies, Emerging Trends, and Future Research Directions

Flow Chemistry and Continuous Synthesis of N-Formylcyclobutanecarboxamide

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. organic-chemistry.orgfrontiersin.org In a flow chemistry setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org This methodology is particularly advantageous for the synthesis of this compound, where control over exothermicity and mixing is crucial for achieving high purity and yield.

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days, fixed for the entire batch | Minutes (defined by residence time) | Drastic reduction in reaction time, higher throughput. beilstein-journals.org |

| Heat Transfer | Limited by vessel surface area-to-volume ratio | High surface area-to-volume ratio of tubing | Efficient heat dissipation, improved safety and selectivity. organic-chemistry.org |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing at T-junctions | Enhanced reaction rates and reproducibility. nih.gov |

| Scalability | Complex, requires re-optimization | Achieved by extending run time ("scaling out") | Predictable and linear scale-up. organic-chemistry.org |

| Safety | Large volumes of reagents and solvents | Small reactor volumes, contained system | Minimizes risk associated with hazardous materials and exothermic events. organic-chemistry.org |

Photocatalysis and Electrocatalysis in Amide Synthesis

Visible-light photocatalysis and electrocatalysis are emerging as powerful and sustainable alternatives to traditional methods for amide bond formation. researchgate.netnih.gov These techniques often operate at ambient temperature and pressure, avoiding the need for high-energy inputs and harsh reagents. The general principle of photoredox catalysis involves a photosensitizer that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates into radical species. nih.gov

For the synthesis of this compound, a photocatalytic approach could involve the oxidative coupling of cyclobutanecarboxaldehyde (B128957) with a suitable nitrogen source or the decarboxylative coupling of a cyclobutane-derived carboxylic acid derivative. nih.gov Similarly, electrocatalysis can drive the formation of the amide bond by direct oxidation or reduction of starting materials at an electrode surface. frontiersin.org These methods offer unique reactivity pathways that are often inaccessible through thermal means, potentially leading to more efficient and selective syntheses. The use of light or electricity as traceless reagents aligns with the principles of green chemistry.

| Methodology | General Principle | Potential Starting Materials | Key Advantages |

|---|---|---|---|

| Photocatalysis | Generation of radical intermediates via light-induced single-electron transfer (SET). nih.gov | Cyclobutanecarboxylic acids/aldehydes, formamide (B127407) derivatives. | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.gov |

| Electrocatalysis | Amide bond formation driven by anodic oxidation or cathodic reduction. frontiersin.org | Cyclobutane (B1203170) carboxamides, N-substituted formamides. | Avoids chemical oxidants/reductants, precise control via applied potential. frontiersin.org |

| Dual Catalysis | Combines photoredox or electro-catalysis with another catalytic cycle (e.g., palladium catalysis). nih.gov | Cyclobutyl halides, potassium oxalate (B1200264) monoamides. | Enables challenging cross-couplings at room temperature. nih.gov |

Data-Driven Approaches and Machine Learning in Chemical Synthesis

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis by enabling predictive modeling and process optimization. nih.gov Data-driven approaches can accelerate the discovery and development of synthetic routes for molecules like this compound. By analyzing large datasets of chemical reactions, ML algorithms can predict the outcomes of unknown reactions, including yield and selectivity, under various conditions. nih.govrsc.org

For the synthesis of this compound, ML models could be trained to identify the optimal catalyst, solvent, base, and temperature from a vast array of possibilities, drastically reducing the experimental effort required for optimization. nih.gov These models use molecular descriptors and fingerprints to translate chemical structures into a format that algorithms can process. rsc.org Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient pathways to the target molecule that may not be obvious to a human chemist. This synergy between computational prediction and experimental validation is a key feature of the "Industry 4.0" chemical revolution. frontiersin.orgnih.gov

| Synthesis Stage | Machine Learning Application | Expected Outcome |

|---|---|---|

| Route Design | Retrosynthesis algorithms | Proposal of novel and efficient synthetic pathways. |

| Reaction Optimization | Predictive models for yield and selectivity (e.g., regression analysis, neural networks). nih.govnih.gov | Rapid identification of optimal reaction conditions (catalyst, solvent, temp.). |

| Process Scaling | Modeling of flow reactor dynamics and conditions. | Seamless transition from lab-scale to production with minimal re-optimization. frontiersin.org |

| Discovery | Predictive models for molecular properties. | Identification of derivatives of this compound with desired properties. rsc.org |

Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to developing robust and efficient synthetic processes. In situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment by taking samples. youtube.combeilstein-journals.org Techniques such as Raman and infrared (IR) spectroscopy are particularly powerful for tracking the synthesis of this compound.